Cidofovir

Description

Properties

IUPAC Name |

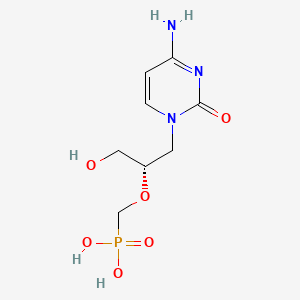

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCHDSQECPREK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120362-37-0 (hydrochloride salt) | |

| Record name | Cidofovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113852372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043734 | |

| Record name | Cidofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cidofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

=170 mg/mL at pH 6-8, Aqueous solubility >=170 mg/ml @ pH 6-8, 1.15e+01 g/L | |

| Record name | Cidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIDOFOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cidofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Fluffy white powder, White crystalline powder | |

CAS No. |

113852-37-2, 149394-66-1 | |

| Record name | Cidofovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113852-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cidofovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113852372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cidofovirum | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cidofovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIDOFOVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768M1V522C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIDOFOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cidofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C (dec), 480 °C | |

| Record name | Cidofovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIDOFOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cidofovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Broad-Spectrum Antiviral Activity of Cidofovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidofovir is a nucleotide analog with potent and broad-spectrum activity against a wide range of DNA viruses.[1] This technical guide provides an in-depth overview of the antiviral properties of this compound, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used to evaluate its efficacy. Detailed protocols for key virological assays are provided, along with a summary of its quantitative antiviral activity against various viral families. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction

This compound, chemically known as (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), is an acyclic nucleoside phosphonate.[1] It is recognized for its broad-spectrum efficacy against numerous DNA viruses, including members of the Herpesviridae, Adenoviridae, Poxviridae, Papillomaviridae, and Polyomaviridae families.[1] Its unique mechanism of action, which involves bypassing the initial viral-encoded phosphorylation step required by many other nucleoside analogs, contributes to its wide range of activity.[2] This guide delves into the technical aspects of this compound's antiviral profile, presenting key data and experimental frameworks relevant to its study.

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Name: (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine Molecular Formula: C₈H₁₄N₃O₆P Molecular Weight: 279.19 g/mol

Mechanism of Action

This compound's antiviral effect is mediated through its active metabolite, this compound diphosphate (B83284). The mechanism can be broken down into several key steps:

-

Cellular Uptake: this compound enters host cells.

-

Phosphorylation: Unlike many nucleoside analogs that require an initial phosphorylation step by viral kinases, this compound is phosphorylated to its active diphosphate form by host cell enzymes. This two-step process is a critical aspect of its broad-spectrum activity, as it does not depend on the presence of a specific viral enzyme.

-

Inhibition of Viral DNA Polymerase: this compound diphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral DNA polymerase.[2]

-

Incorporation and Chain Termination: this compound diphosphate can be incorporated into the growing viral DNA chain. Upon incorporation, it significantly slows down or terminates DNA synthesis, thereby preventing viral replication.

Signaling Pathway of this compound Activation

The activation of this compound is a two-step phosphorylation process catalyzed by host cellular enzymes.

Caption: Intracellular activation pathway of this compound.

Spectrum of Antiviral Activity: Quantitative Data

The broad-spectrum antiviral activity of this compound has been quantified against a variety of DNA viruses. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from various in vitro studies. These values represent the concentration of this compound required to inhibit viral replication or activity by 50%.

Table 1: Antiviral Activity against Herpesviridae

| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |

| Herpes Simplex Virus-1 (HSV-1) | MRC-5 | DNA Reduction | 3.3 | [3] |

| Herpes Simplex Virus-1 (HSV-1) | - | Plaque Reduction | 18.0 | [3] |

| Herpes Simplex Virus-2 (HSV-2) | - | Antigen Reduction | 13.06 (resistant isolate) | [4] |

| Human Cytomegalovirus (HCMV) | MRC-5 | DNA Reduction | 0.47 | [3] |

Table 2: Antiviral Activity against Poxviridae

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Cowpox Virus | Human Foreskin Fibroblast | 42 | [5] |

| Vaccinia Virus (WR strain) | HeLa-S3 | 30.85 ± 8.78 | [6] |

| Vaccinia Virus (IHD-J strain) | HeLa-S3 | 18.74 ± 6.02 | [6] |

| Vaccinia Virus (IHD-W strain) | HeLa-S3 | 20.61 ± 4.21 | [6] |

Table 3: Antiviral Activity against Adenoviridae

| Virus (Serotype/Species) | Cell Line | IC₅₀ (µM) | Reference |

| Adenovirus 5 (ATCC VR-5) | A549 | 6.2 µg/ml (~22.2 µM) | [7] |

| Adenovirus 5 (Resistant Isolate) | A549 | 36.7 µg/ml (~131.5 µM) | [7] |

| Adenovirus (Various Species) | HEp-2 | 17 - 81 | [8] |

Table 4: Antiproliferative Activity against Human Papillomavirus (HPV)-Positive Cell Lines

| Cell Line (HPV Type) | Assay Type | IC₅₀ (Day 9) | Reference |

| UPCI:SCC090 (HPV-16) | MTT Assay | ~50 µg/ml (~179 µM) | [9] |

| SiHa (HPV-16) | Cell Growth Inhibition | Varies with duration | [10] |

| HeLa (HPV-18) | Cell Growth Inhibition | Varies with duration | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying infectious virus and determining the antiviral efficacy of a compound.

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, A549, MRC-5) in 6-well or 12-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

This compound stock solution.

-

Cell culture medium (e.g., DMEM, MEM).

-

Fetal Bovine Serum (FBS).

-

Phosphate-Buffered Saline (PBS).

-

Overlay medium (e.g., containing 0.5% methylcellulose (B11928114) or agarose).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce 50-100 plaques per well.

-

Adsorption: Incubate at 37°C for 1-2 hours to allow for viral adsorption.

-

Treatment: Remove the virus inoculum and overlay the cells with the overlay medium containing the various concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Fixation and Staining: Aspirate the overlay, fix the cells with fixing solution, and then stain with crystal violet.

-

Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.[11]

Quantitative PCR (qPCR) for Viral Load Determination

This assay measures the amount of viral DNA in a sample, providing a quantitative measure of viral replication.

Objective: To quantify the reduction in viral DNA in the presence of this compound.

Materials:

-

DNA extraction kit.

-

qPCR instrument.

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe).

-

Primers and probe specific to a conserved region of the viral genome.

-

Standard curve of known viral DNA concentrations.

-

Nuclease-free water.

Procedure:

-

Sample Preparation: Infect cell cultures with the virus in the presence of varying concentrations of this compound. After a suitable incubation period, harvest the cells or supernatant.

-

DNA Extraction: Extract total DNA from the samples using a commercial DNA extraction kit.

-

qPCR Reaction Setup: Prepare a reaction mix containing the qPCR master mix, specific primers, and probe. Aliquot the mix into a qPCR plate.

-

Template Addition: Add the extracted DNA from each sample to the respective wells. Include a standard curve, a no-template control, and a positive control.

-

qPCR Amplification: Run the qPCR plate in a real-time PCR instrument using an appropriate thermal cycling protocol (denaturation, annealing, and extension steps).[12]

-

Data Analysis: The instrument software will generate amplification plots and cycle threshold (Ct) values. Use the standard curve to quantify the amount of viral DNA in each sample. Calculate the percentage of viral load reduction for each this compound concentration compared to the untreated control.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active form of this compound on the activity of viral DNA polymerase.

Objective: To determine the concentration of this compound diphosphate that inhibits the activity of viral DNA polymerase by 50% (IC₅₀).

Materials:

-

Purified viral DNA polymerase.

-

This compound diphosphate.

-

Primer-template DNA substrate.

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP), one of which is radiolabeled (e.g., [α-³²P]dCTP) or fluorescently labeled.

-

Reaction buffer containing MgCl₂, DTT, and other necessary components.

-

Stop solution (e.g., EDTA).

-

Method for separating and quantifying the product (e.g., gel electrophoresis and autoradiography, or filter binding assay).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, primer-template DNA, and varying concentrations of this compound diphosphate.

-

Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding the stop solution.

-

Product Analysis: Separate the elongated, labeled DNA product from the unincorporated labeled dNTPs. Quantify the amount of product formed in each reaction.

-

Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each concentration of this compound diphosphate relative to the no-drug control. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

Experimental and Logical Workflows

In Vitro Antiviral Drug Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening of antiviral compounds like this compound.

Caption: A generalized workflow for in vitro antiviral drug screening.

Conclusion

This compound stands out as a potent broad-spectrum antiviral agent against a multitude of clinically relevant DNA viruses. Its unique mechanism of action, independent of viral kinases for activation, provides a distinct advantage, particularly against viruses that have developed resistance to other nucleoside analogs. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community engaged in antiviral research and development. Further exploration of this compound's therapeutic potential, especially in combination therapies and against emerging viral threats, is warranted.

References

- 1. This compound in the treatment of poxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkoxyalkyl Esters of this compound and Cyclic this compound Exhibit Multiple-Log Enhancement of Antiviral Activity against Cytomegalovirus and Herpesvirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Pharmacodynamics of this compound for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of human adenovirus type 5 variants resistant to the antiviral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro susceptibility of adenovirus to antiviral drugs is species-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antiviral Agent this compound Induces DNA Damage and Mitotic Catastrophe in HPV-Positive and -Negative Head and Neck Squamous Cell Carcinomas In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. benchchem.com [benchchem.com]

- 12. med.unc.edu [med.unc.edu]

The Inhibitory Effect of Cidofovir on Viral DNA Polymerase: A Technical Guide

This guide provides a detailed overview of the mechanism by which cidofovir inhibits viral DNA polymerase, intended for researchers, scientists, and professionals in drug development. It covers the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize this antiviral agent.

Introduction

This compound is a potent, broad-spectrum antiviral agent effective against a range of DNA viruses.[1][2] As an acyclic nucleoside phosphonate (B1237965) analog of deoxycytidine monophosphate (dCMP), its primary mechanism of action is the targeted inhibition of viral DNA synthesis.[3] Unlike nucleoside analogs that require initial phosphorylation by viral kinases, this compound's activation to its pharmacologically active form is dependent on host cell enzymes. This renders it effective against certain viral strains that have developed resistance to other antivirals through mutations in viral kinase genes. This document delves into the specifics of its inhibitory action on viral DNA polymerases.

Mechanism of Action

The antiviral activity of this compound is contingent upon its intracellular conversion to this compound diphosphate (B83284), which then acts as both a competitive inhibitor and an alternative substrate for viral DNA polymerases.

Intracellular Activation

This compound enters host cells and undergoes a two-step phosphorylation process catalyzed by cellular enzymes to form its active metabolite, this compound diphosphate.[2] This bypasses the need for viral-specific enzymes for the initial phosphorylation step, a key advantage in overcoming certain forms of antiviral resistance.

Inhibition of Viral DNA Polymerase

This compound diphosphate mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for the active site of viral DNA polymerase.[2] The affinity of this compound diphosphate for some viral DNA polymerases is significantly higher than for human DNA polymerases, which contributes to its selective antiviral activity.[1]

Upon binding, this compound diphosphate can be incorporated into the nascent viral DNA chain.[4] This incorporation can lead to two main inhibitory outcomes:

-

Chain Termination: In some viruses, such as human cytomegalovirus (HCMV), the incorporation of two consecutive this compound molecules results in the complete cessation of DNA chain elongation.[2]

-

Slowing of DNA Synthesis: The incorporation of a single this compound molecule can significantly reduce the rate of subsequent nucleotide addition.[2] Furthermore, the presence of this compound within the DNA template can also impede the progression of the DNA polymerase.

The phosphonate group of the incorporated this compound also makes the DNA chain resistant to excision by the 3'-5' proofreading exonuclease activity of the viral DNA polymerase, thus ensuring the persistence of the chain-terminating event.[1][4]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its active metabolite, this compound diphosphate, has been quantified against various viral DNA polymerases and in cell-based assays. The following tables summarize key quantitative data.

| Target Enzyme/Virus | Parameter | Value (µM) | Reference |

| Inhibition Constant (Ki) of this compound Diphosphate | |||

| Human Cytomegalovirus (HCMV) DNA Polymerase | Ki | 6.6 | [1] |

| Human DNA Polymerase α | Ki | 51 | [1] |

| Human DNA Polymerase β | Ki | 520 | [1] |

| Human DNA Polymerase γ | Ki | 299 | [1] |

| 50% Effective/Inhibitory Concentration (EC50/IC50) of this compound | |||

| Human Cytomegalovirus (HCMV) | EC50 | ~0.4 (0.1 µg/ml) | [4] |

| Human Cytomegalovirus (HCMV) DNA Synthesis | IC50 | ~0.4 (0.1 µg/ml) | |

| Parvovirus B19 | EC50 | 7.45 - 41.27 | [5] |

| Adenovirus Genotype 8 (in A549 cells) | IC50 | Not explicitly stated, but determined in the study. | [6] |

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to evaluate the inhibitory effect of this compound on viral DNA polymerase.

Purification of Viral DNA Polymerase

A highly purified and active viral DNA polymerase is essential for in vitro inhibition assays.

-

Viral Infection and Cell Lysis: Host cells permissive to the virus of interest are infected. At the peak of viral replication, cells are harvested and lysed using a hypotonic buffer containing protease inhibitors to release the cytoplasmic contents.

-

Clarification of Lysate: The cell lysate is centrifuged at high speed to pellet cellular debris and nuclei, yielding a clarified cytoplasmic extract.

-

Chromatographic Purification: The viral DNA polymerase is purified from the clarified extract using a series of chromatographic steps. This typically includes:

-

Ion-exchange chromatography: To separate proteins based on their net charge.

-

Affinity chromatography: Using a column with a ligand that specifically binds the polymerase (e.g., heparin-agarose or a substrate analog).

-

Size-exclusion chromatography: To separate the polymerase from remaining protein contaminants based on size.

-

-

Purity and Activity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE and silver staining. The enzymatic activity is confirmed using a standard DNA polymerase activity assay.

In Vitro DNA Polymerase Inhibition Assay (Primer Extension Assay)

This assay directly measures the effect of this compound diphosphate on the catalytic activity of the purified viral DNA polymerase.

-

Primer-Template Preparation: A synthetic oligonucleotide primer is radioactively or fluorescently labeled at its 5' end. This labeled primer is then annealed to a complementary longer oligonucleotide template.

-

Reaction Mixture Assembly: The reaction is set up in a buffer containing the purified viral DNA polymerase, the primer-template duplex, a mixture of dNTPs (dATP, dGTP, dTTP, and varying concentrations of dCTP), and varying concentrations of this compound diphosphate.

-

Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the polymerase (typically 37°C). Aliquots are taken at different time points.

-

Reaction Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., EDTA and formamide).

-

Product Analysis: The reaction products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis.

-

Data Analysis: The gel is imaged to visualize the labeled DNA fragments. The intensity of the bands corresponding to the full-length product and any truncated products is quantified. The IC50 value for this compound diphosphate is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound, through its active metabolite this compound diphosphate, is a potent inhibitor of viral DNA polymerases. Its mechanism of action, involving both competitive inhibition and incorporation into the growing DNA chain, leads to a significant disruption of viral replication. The selectivity of this compound for viral polymerases over host cell enzymes provides a therapeutic window for the treatment of various DNA virus infections. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antiviral agents targeting viral DNA synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral drugs ~ ViralZone [viralzone.expasy.org]

- 4. Clinical Potential of the Acyclic Nucleoside Phosphonates this compound, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral effect of this compound on parvovirus B19 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular Phosphorylation of Cidofovir to its Active Diphosphate Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular activation of the antiviral agent Cidofovir (CDV). The core focus is on the two-step phosphorylation process that converts this compound into its pharmacologically active diphosphate (B83284) form, this compound diphosphate (CDVpp). This document details the enzymatic machinery responsible for this bioactivation, presents key quantitative data, outlines experimental protocols for studying this process, and provides visual representations of the metabolic pathway and associated workflows.

Introduction

This compound is a potent acyclic nucleoside phosphonate (B1237965) antiviral agent with broad-spectrum activity against a variety of DNA viruses.[1][2][3][4] Unlike nucleoside analogs that require an initial phosphorylation step catalyzed by viral kinases, this compound's phosphonate group bypasses this requirement, making it active against viruses that lack a specific thymidine (B127349) kinase or have developed resistance through mutations in this enzyme.[2][4] However, to exert its inhibitory effect on viral DNA polymerase, this compound must be intracellularly phosphorylated to its active diphosphate metabolite. This activation is carried out entirely by host cell enzymes.[1][2][3][4] Understanding the kinetics and mechanisms of this phosphorylation is critical for optimizing its therapeutic efficacy and for the development of novel this compound prodrugs.

The Two-Step Phosphorylation Pathway of this compound

The intracellular conversion of this compound to its active form, this compound diphosphate, is a sequential two-step phosphorylation process.

Step 1: Phosphorylation of this compound to this compound Monophosphate

The initial phosphorylation of this compound (CDV) to this compound monophosphate (CDVp) is catalyzed by the cellular enzyme pyrimidine nucleoside monophosphate kinase (PNMP kinase) (EC 2.7.4.14).[1] This enzyme transfers a phosphate (B84403) group from ATP to this compound.

Step 2: Phosphorylation of this compound Monophosphate to this compound Diphosphate

The second and final phosphorylation step, the conversion of CDVp to the active this compound diphosphate (CDVpp), is catalyzed by several cellular kinases. The most efficient of these is pyruvate (B1213749) kinase (EC 2.7.1.40), followed by creatine kinase (EC 2.7.3.2) and nucleoside diphosphate kinase (NDP kinase) (EC 2.7.4.6).[1] These enzymes utilize ATP to phosphorylate CDVp.

Once formed, this compound diphosphate acts as a competitive inhibitor of viral DNA polymerase, and can also be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[3][5] Additionally, a portion of intracellular this compound can be converted to this compound-phosphocholine, which is thought to serve as an intracellular reservoir of the drug.[3][4]

Quantitative Data on this compound Phosphorylation

The efficiency of the enzymatic reactions involved in this compound phosphorylation has been characterized by determining their kinetic parameters.

Table 1: Kinetic Parameters for the Phosphorylation of this compound to this compound Monophosphate

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Phosphorylation Efficiency (Vmax/Km) |

| Pyrimidine Nucleoside Monophosphate Kinase | This compound | 2.10 ± 0.18[1] | 1.10 ± 0.05[1] | 0.52 |

Table 2: Enzymes Catalyzing the Phosphorylation of this compound Monophosphate to this compound Diphosphate

| Enzyme | Relative Phosphorylation Efficiency |

| Pyruvate Kinase | Most Efficient[1] |

| Creatine Kinase | Moderate[1] |

| Nucleoside Diphosphate Kinase | Least Efficient[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound phosphorylation.

Analysis of Intracellular this compound and its Phosphorylated Metabolites by HPLC-MS/MS

This protocol describes the quantification of this compound, this compound monophosphate, and this compound diphosphate in cell lysates.

Materials:

-

Cultured cells (e.g., human foreskin fibroblasts)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold

-

Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold

-

Internal standard (e.g., a stable isotope-labeled analog of this compound)

-

HPLC-grade water and acetonitrile

-

C8 or C18 reverse-phase HPLC column

-

Triple quadrupole mass spectrometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in culture plates or flasks and allow them to adhere and grow to the desired confluency.

-

Treat the cells with the desired concentration of this compound for the specified duration. Include untreated control wells.

-

-

Cell Harvesting and Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a defined volume of ice-cold 60% methanol to each well/flask to quench metabolic activity.

-

Scrape the cells from the surface and transfer the cell suspension to a microcentrifuge tube.

-

Add the internal standard to each sample.

-

Lyse the cells by sonication or three freeze-thaw cycles.

-

Precipitate proteins by adding an equal volume of ice-cold 10% TCA.

-

Incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Analysis by HPLC-MS/MS:

-

Set up the HPLC system with a C8 or C18 column.

-

Prepare the mobile phases. A common mobile phase system consists of:

-

Mobile Phase A: Aqueous ammonium acetate buffer (e.g., 10 mM, pH adjusted).

-

Mobile Phase B: Acetonitrile.

-

-

Establish a gradient elution program to separate this compound and its phosphorylated metabolites.

-

Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound, this compound monophosphate, this compound diphosphate, and the internal standard.

-

Inject the prepared samples and standards.

-

Quantify the analytes by comparing the peak areas of the analytes to those of the standard curve.

-

In Vitro Enzyme Assays

4.2.1. Pyrimidine Nucleoside Monophosphate (PNMP) Kinase Assay

This assay measures the conversion of this compound to this compound monophosphate.

Materials:

-

Purified PNMP kinase

-

This compound

-

ATP

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

HPLC system as described in section 4.1.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a range of this compound concentrations, and ATP.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified PNMP kinase.

-

Incubate the reaction for a defined period, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an equal volume of ice-cold 10% TCA.

-

Centrifuge to pellet the precipitated enzyme.

-

Analyze the supernatant for the formation of this compound monophosphate using the HPLC-MS/MS method described above.

-

Calculate the reaction velocity and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

4.2.2. Pyruvate Kinase Coupled Enzyme Assay

This assay measures the phosphorylation of this compound monophosphate to this compound diphosphate by pyruvate kinase in a coupled reaction.

Materials:

-

Purified pyruvate kinase

-

This compound monophosphate (can be synthesized enzymatically using PNMP kinase)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Lactate (B86563) dehydrogenase (LDH)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and KCl)

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, this compound monophosphate, ATP, PEP, and NADH.

-

Add a sufficient amount of lactate dehydrogenase to the mixture.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding a known amount of purified pyruvate kinase.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

The rate of NADH oxidation is directly proportional to the rate of pyruvate formation, which in turn is coupled to the phosphorylation of this compound monophosphate.

-

Calculate the reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the kinetic parameters by varying the concentration of this compound monophosphate.

Visualizations

Signaling Pathway Diagram

References

- 1. Identification of enzymes catalyzing two-step phosphorylation of this compound and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Potential of the Acyclic Nucleoside Phosphonates this compound, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Kinetic analysis of the interaction of this compound diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Cidofovir's Antiviral Activity: A Technical Guide to its Action Against Herpesviruses, Adenoviruses, and Poxviruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir is a potent acyclic nucleoside phosphonate (B1237965) with a broad spectrum of activity against a wide range of DNA viruses.[1][2][3] This technical guide provides an in-depth overview of this compound's antiviral activity against three clinically significant virus families: Herpesviridae, Adenoviridae, and Poxviridae. The document details the compound's mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of key pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antiviral drug development and virology research.

Mechanism of Action

This compound exerts its antiviral effect by targeting the viral DNA polymerase, a critical enzyme for viral replication.[1][4] Unlike many nucleoside analogs, this compound is a nucleotide analog, meaning it already possesses a phosphonate group. This structural feature allows it to bypass the initial virus-specific phosphorylation step required for the activation of many other antiviral nucleosides, making it effective against certain drug-resistant viral strains.[5]

The activation of this compound to its pharmacologically active form, this compound diphosphate (B83284) (CDV-pp), is mediated by host cell enzymes.[4] Once inside the cell, this compound is first phosphorylated to this compound monophosphate (CDV-p) and subsequently to the active diphosphate form. CDV-pp then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[4] Incorporation of this compound into the growing viral DNA chain leads to a reduction in the rate of viral DNA synthesis and, in some cases, premature chain termination.[1]

Caption: Experimental workflow for a plaque reduction assay.

Quantitative PCR (qPCR)-Based Antiviral Assay

This assay quantifies the amount of viral DNA in infected cells treated with an antiviral compound.

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates.

-

Virus stock.

-

This compound stock solution.

-

DNA extraction kit.

-

qPCR primers and probe specific for a viral gene.

-

qPCR master mix.

-

Real-time PCR instrument.

Procedure:

-

Cell Culture and Infection: Seed cells and infect with the virus in the presence of different concentrations of this compound as described for the plaque reduction assay.

-

Incubation: Incubate the plates for a defined period (e.g., 24-72 hours).

-

DNA Extraction: Harvest the cells and extract total DNA using a commercial DNA extraction kit.

-

qPCR Setup: Prepare a qPCR reaction mix containing the extracted DNA, specific primers and probe for the target viral gene, and qPCR master mix. Include a standard curve of known viral DNA concentrations.

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the primers and polymerase used.

-

Data Analysis: Quantify the viral DNA in each sample by comparing the cycle threshold (Ct) values to the standard curve. The EC₅₀ is the concentration of this compound that reduces the viral DNA copy number by 50% compared to the untreated virus control. [6][7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of a compound.

Materials:

-

Host cells in a 96-well plate.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control (no drug).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-7 days).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the drug concentration. [8][9][10] dot

Caption: General workflow for in vitro antiviral drug screening.

Conclusion

This compound remains a critical antiviral agent with proven efficacy against a range of DNA viruses, including herpesviruses, adenoviruses, and poxviruses. Its unique mechanism of action, which circumvents the need for viral-specific activation, makes it a valuable tool, particularly in the context of drug resistance. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of this compound and other antiviral therapies. The provided methodologies for in vitro evaluation are fundamental for the preclinical assessment of antiviral candidates, enabling the generation of robust and reproducible data to inform further drug development efforts.

References

- 1. This compound in the treatment of poxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Activity against Poxvirus Infections | MDPI [mdpi.com]

- 3. This compound Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound in the treatment of cytomegaloviral disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenoviral titration by quantitative PCR [takarabio.com]

- 7. A rapid Q-PCR titration protocol for adenovirus and helper-dependent adenovirus vectors that produces biologically relevant results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Cornerstone of Antiviral Therapy: A Technical Guide to the Chemical Synthesis and Derivatives of Cidofovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir, a potent acyclic nucleoside phosphonate (B1237965), stands as a critical agent in the arsenal (B13267) against a broad spectrum of DNA viruses.[1][2] Its therapeutic efficacy, particularly against cytomegalovirus (CMV) retinitis in immunocompromised individuals, has cemented its role in antiviral chemotherapy.[1][2] However, the clinical utility of this compound is hampered by its poor oral bioavailability and potential for nephrotoxicity, necessitating intravenous administration and careful patient monitoring.[1][3] These limitations have spurred extensive research into the development of this compound derivatives and prodrugs aimed at improving its pharmacokinetic profile and therapeutic index. This in-depth technical guide provides a comprehensive overview of the chemical synthesis of this compound and its key derivatives, complete with detailed experimental protocols, comparative quantitative data, and visual representations of synthetic and mechanistic pathways.

Core Chemical Synthesis of this compound

The synthesis of this compound, chemically known as ({[(S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid, has been approached through various synthetic routes. A prevalent and efficient method involves the reaction of a protected cytosine derivative with a chiral glycidol-derived side chain, followed by the introduction of the phosphonate moiety and subsequent deprotection steps.

Key Synthetic Strategies

Several methods for the synthesis of this compound have been reported, often starting from cytosine and a chiral side-chain precursor. One common approach involves the following key transformations:

-

Preparation of the Chiral Side Chain: A crucial step is the synthesis of a suitable chiral C3-acyclic side chain. This is often derived from (S)-glycidol or its derivatives.

-

Coupling with Cytosine: The chiral side chain is then coupled to the N1 position of cytosine. This reaction can be influenced by the choice of protecting groups on both the cytosine and the side chain.

-

Introduction of the Phosphonate Group: The phosphonate moiety is introduced via reaction with a phosphonylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate.

-

Deprotection: The final step involves the removal of all protecting groups to yield this compound.

A variety of patents and publications describe modifications to this general strategy, aiming to improve yield, reduce costs, and enhance safety for industrial-scale production.[4][5]

Experimental Protocol: A Representative Synthesis of this compound

The following protocol is a composite representation of synthetic methods described in the literature.[4][5]

Step 1: Synthesis of (S)-1-trityloxy-2,3-epoxypropane

To a solution of (S)-(+)-glycidol (1 equivalent) in anhydrous dichloromethane (B109758) at 0°C is added triethylamine (B128534) (1.2 equivalents) followed by the portion-wise addition of trityl chloride (1.1 equivalents). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Coupling of (S)-1-trityloxy-2,3-epoxypropane with Cytosine

A mixture of cytosine (1 equivalent), (S)-1-trityloxy-2,3-epoxypropane (1.1 equivalents), and a base such as sodium hydride in a high-boiling solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by HPLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent. The solid is collected by filtration and washed to yield (S)-N1-[(2-hydroxy-3-trityloxy)propyl]cytosine.

Step 3: Phosphonylation

To a solution of (S)-N1-[(2-hydroxy-3-trityloxy)propyl]cytosine (1 equivalent) in an anhydrous solvent is added a strong base, such as sodium hexamethyldisilazane, at low temperature. Diethyl p-toluenesulfonyloxymethylphosphonate (1.2 equivalents) is then added, and the reaction is allowed to proceed until completion. The reaction is quenched, and the product, a protected this compound diethyl ester, is extracted and purified.

Step 4: Deprotection

The protected this compound diethyl ester is treated with a strong acid, such as trimethylsilyl (B98337) bromide followed by aqueous workup, to cleave both the trityl protecting group and the ethyl esters of the phosphonate. The crude this compound is then purified by recrystallization to yield the final product.

Key Derivatives of this compound: Enhancing Therapeutic Potential

To overcome the limitations of this compound, numerous derivatives have been synthesized and evaluated. These modifications primarily focus on masking the phosphonate group to increase lipophilicity and facilitate oral absorption.

Alkoxyalkyl Ester Prodrugs: Brinthis compound (HDP-CDV)

Among the most successful derivatives is Brinthis compound (Hexadecyloxypropyl-cidofovir or HDP-CDV), an orally available prodrug.[6][7][8] The hexadecyloxypropyl chain enhances cell membrane permeability, leading to increased intracellular concentrations of the active this compound diphosphate.[6][8]

Step 1: Synthesis of Cyclic this compound (cCDV)

This compound is treated with a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a suitable solvent like pyridine (B92270) to induce intramolecular cyclization, forming the cyclic phosphonate ester, cyclic this compound (cCDV).[6]

Step 2: Esterification with 3-hexadecyloxy-1-propanol

Cyclic this compound is coupled with 3-hexadecyloxy-1-propanol via a Mitsunobu reaction using triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD).[7][9] This reaction esterifies the phosphonate with the alkoxyalkyl chain.

Step 3: Hydrolysis of the Cyclic Ester

The resulting cyclic diester is then hydrolyzed under basic conditions (e.g., 0.5 N NaOH) to open the cyclic phosphonate ring, yielding HDP-CDV.[6]

Peptide and Peptidomimetic Prodrugs

Another promising approach involves the conjugation of amino acids or dipeptides to this compound, often through the phosphonate group. These prodrugs can leverage peptide transporters in the gastrointestinal tract to enhance oral absorption.[1][2]

Step 1: Dipeptide Synthesis

A Boc-protected amino acid (e.g., Boc-L-Valine) is coupled with L-serine methyl ester hydrochloride using a peptide coupling agent such as EDC·HCl or DCC in the presence of HOBt and a base like triethylamine.

Step 2: Coupling of Dipeptide to Cyclic this compound

The synthesized dipeptide is then coupled to cyclic this compound. This is typically achieved by activating the phosphonate of cCDV and reacting it with the hydroxyl group of the serine residue in the dipeptide.

Step 3: Deprotection

The Boc protecting group on the dipeptide is removed using an acid such as trifluoroacetic acid (TFA) to yield the final dipeptide prodrug of cyclic this compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its key derivatives against various DNA viruses.

Table 1: In Vitro Antiviral Activity (EC₅₀, µM) of this compound and Derivatives

| Compound | HCMV | HSV-1 | Vaccinia Virus | Adenovirus |

| This compound | 0.1 - 10 | 0.1 - 10 | 20 - 40 | 0.1 - 10 |

| Brinthis compound (HDP-CDV) | 0.001 - 0.27 | 0.001 - 0.27 | 0.001 - 0.27 | 0.001 - 0.27 |

| ODE-CDV | 0.2 | - | - | - |

| Val-Ser-cCDV Prodrug | 0.1 - 0.5 | - | 10 | - |

| Ala-Ser-cCDV Prodrug | 0.1 - 0.5 | - | 10 | - |

Data compiled from multiple sources.[1][6][10][11] EC₅₀ values can vary depending on the cell line and assay conditions.

Table 2: In Vitro Cytotoxicity (CC₅₀, µM) of this compound and Derivatives

| Compound | HFF Cells | KB Cells | Vero Cells | A549 Cells |

| This compound | >100 | >100 | - | - |

| Brinthis compound (HDP-CDV) | - | - | 2.578 | 8.689 |

| Val-Ser-cCDV Prodrug | >100 | >100 | - | - |

| Ala-Ser-cCDV Prodrug | >100 | >100 | - | - |

| Disulfide-Lipid Conjugate 1c | - | - | 6.530 | 14.73 |

Data compiled from multiple sources.[1][2][11][12][13] CC₅₀ values can vary depending on the cell line and assay conditions.

Table 3: Pharmacokinetic Parameters of this compound and its Prodrugs

| Compound | Administration | Bioavailability | Terminal Half-life |

| This compound | Intravenous | - | 2.6 ± 1.2 h |

| This compound | Oral | < 5% | - |

| Cyclic this compound | Oral | 3.5 ± 1.07% | 0.53 ± 0.05 h |

| Val-Ser-cCDV Prodrug | Oral | Increased 6-fold vs. This compound | - |

| Brinthis compound (HDP-CDV) | Oral | Significantly increased vs. This compound | - |

Data compiled from multiple sources.[1][3][14][15]

Visualizing Synthesis and Mechanism

This compound Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Brinthis compound (HDP-CDV) Synthesis Workflow

Caption: Synthetic pathway for Brinthis compound (HDP-CDV).

Mechanism of Action of this compound

Caption: Intracellular activation and mechanism of action of this compound.

Conclusion

This compound remains a cornerstone of antiviral therapy against DNA viruses. While its inherent limitations have posed clinical challenges, the development of innovative derivatives, particularly prodrugs like Brinthis compound, has significantly expanded its therapeutic potential. The synthetic strategies and detailed protocols outlined in this guide, along with the compiled quantitative data, offer a valuable resource for researchers and professionals in the field of drug development. Continued exploration of novel this compound analogues holds the promise of even safer and more effective treatments for a wide range of viral diseases.

References

- 1. Serine Peptide Phosphoester Prodrugs of Cyclic this compound: Synthesis, Transport, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine peptide phosphoester prodrugs of cyclic this compound: synthesis, transport, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, bioavailability, metabolism, and tissue distribution of this compound (HPMPC) and cyclic HPMPC in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102268040A - Synthesis method of antiviral medicament this compound - Google Patents [patents.google.com]

- 5. CN101525352A - Preparation method of this compound and intermediate thereof - Google Patents [patents.google.com]

- 6. Synthesis and Early Development of Hexadecyloxypropylthis compound: An Oral Antipoxvirus Nucleoside Phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of this compound and (S)-HPMPA ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ether Lipid Ester Derivatives of this compound Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disulfide-incorporated lipid prodrugs of this compound: Synthesis, antiviral activity, and release mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. researchgate.net [researchgate.net]

The Evolution of a Potent Antiviral: A Technical Guide to the Development of Cidofovir Prodrugs, Including Brincidofovir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development of prodrugs for the antiviral agent Cidofovir, with a primary focus on the clinically successful Brinthis compound (B1667797) (BCV). This compound, a potent nucleotide analog, exhibits broad-spectrum activity against a range of double-stranded DNA (dsDNA) viruses. However, its clinical utility has been hampered by significant nephrotoxicity and poor oral bioavailability. The development of lipid-based prodrugs, such as Brinthis compound, represents a pivotal advancement in overcoming these limitations, enhancing therapeutic potential and improving patient outcomes. This document delves into the quantitative data, detailed experimental methodologies, and the underlying scientific rationale that guided this successful drug development journey.

The Rationale for Prodrug Development: Overcoming the Limitations of this compound

This compound (CDV) is an acyclic nucleotide phosphonate (B1237965) that mimics deoxycytidine monophosphate.[1] Its pre-existing phosphonate group bypasses the initial, often rate-limiting, viral-dependent phosphorylation step required by many nucleoside analogs, conferring activity against certain resistant viral strains.[2] However, the charged phosphonate group contributes to its poor cell permeability and reliance on intravenous administration. Furthermore, this compound is actively taken up by organic anion transporters in the proximal renal tubules, leading to high intracellular concentrations and dose-limiting kidney damage.[3][4]

The development of Brinthis compound, a lipid conjugate of this compound, was a strategic approach to address these shortcomings.[5][6] By masking the phosphonate with a lipid moiety, the following objectives were achieved:

-

Enhanced Oral Bioavailability: The lipophilic nature of the prodrug facilitates absorption from the gastrointestinal tract.[7][8]

-

Increased Intracellular Delivery: The lipid tail is designed to mimic naturally occurring lipids, such as lysophosphatidylcholine, allowing the molecule to utilize endogenous lipid uptake pathways for efficient entry into cells.[6][9]

-

Reduced Nephrotoxicity: By altering the molecule's interaction with renal transporters, the prodrug strategy minimizes accumulation in the kidneys, thereby reducing the risk of nephrotoxicity.[10]

-

Improved Potency: Enhanced intracellular delivery leads to higher concentrations of the active metabolite, this compound diphosphate (B83284), within target cells, resulting in greater antiviral potency.[11]

Quantitative Data: A Comparative Analysis of this compound and Brinthis compound

The following tables summarize the key quantitative data that underscore the improved therapeutic profile of Brinthis compound compared to its parent drug, this compound.

Table 1: In Vitro Antiviral Activity (EC₅₀ Values in µM)

| Virus | This compound (EC₅₀, µM) | Brinthis compound (EC₅₀, µM) | Reference(s) |

| Orthopoxviruses | |||

| Variola virus (Smallpox) | 1.37 - 28.45 | 0.05 - 0.21 | [11] |

| Monkeypox virus | 27 - 78 | 0.07 - 1.2 | [6] |

| Vaccinia virus | - | 0.17 (median) | [12] |

| Rabbitpox virus | - | 1.10 (median) | [12] |

| Ectromelia virus | - | 0.33 (median) | [12] |

| Adenoviruses | |||

| Adenovirus Type 5 | 1.9 (fold increase for resistant strain) | 2.1 (fold increase for resistant strain) | [13] |

| Herpesviruses | |||

| Cytomegalovirus (CMV) | 0.25 | 0.0015 - 0.004 | [5][14] |

EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. Lower values indicate greater potency.

Table 2: Human Pharmacokinetic Parameters

| Parameter | Intravenous this compound | Oral Brinthis compound | Reference(s) |

| Bioavailability | N/A (intravenous) | 13.4% (tablet), 16.8% (suspension) | [7][8] |

| Terminal Half-life (t½) | 2.6 ± 1.2 hours | 19.3 hours (Brinthis compound), 113 hours (this compound diphosphate) | [1][15][16] |

| Volume of Distribution (Vd) | ~500 ml/kg | 1230 L | [1][7] |

| Renal Clearance | 129 ± 42 ml/h/kg | Not a major route of elimination for the prodrug | [1][15] |

| Protein Binding | < 10% | > 99% | [16] |

| Metabolism | Not significantly metabolized | Intracellular cleavage to this compound, then phosphorylation | [7] |

| Primary Route of Elimination | Renal excretion of unchanged drug | Metabolites excreted in urine and feces | [1][8] |

Experimental Protocols: Methodologies for Evaluation

This section outlines the key experimental protocols employed in the development and evaluation of this compound and its prodrugs.

Synthesis of Brinthis compound (Hexadecyloxypropyl-Cidofovir)

The synthesis of Brinthis compound involves the coupling of the lipid side chain, 3-(hexadecyloxy)propan-1-ol, to the phosphonate group of this compound. A general synthetic approach is described below, based on procedures reported in the literature.[17]

Materials:

-

This compound

-

3-(Hexadecyloxy)propan-1-ol

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous pyridine (B92270) or other suitable solvent

-

Silica (B1680970) gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis

Procedure:

-

Activation of the Phosphonate: this compound is dissolved in anhydrous pyridine. A coupling agent, such as DCC, and a catalyst, like DMAP, are added to the solution to activate the phosphonate group for esterification.

-

Coupling Reaction: 3-(Hexadecyloxy)propan-1-ol, dissolved in anhydrous pyridine, is added dropwise to the activated this compound solution. The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Chromatographic Purification: The crude product is purified by silica gel column chromatography using a gradient of solvents (e.g., dichloromethane (B109758) and methanol) to yield pure Brinthis compound.

-

Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry (MS).

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation in a cell monolayer.[18][19][20][21][22]

Materials:

-

Susceptible host cell line (e.g., Vero cells for orthopoxviruses)

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound and Brinthis compound) at various concentrations

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin for cell fixation

Procedure:

-

Cell Seeding: Host cells are seeded in 6-well or 12-well plates and incubated until a confluent monolayer is formed.

-

Compound Preparation: A series of dilutions of the test compounds are prepared in cell culture medium.

-

Infection: The cell culture medium is removed from the plates, and the cell monolayers are washed with PBS. The cells are then infected with a predetermined amount of virus (multiplicity of infection, MOI) to produce a countable number of plaques.

-

Compound Addition: After a viral adsorption period (e.g., 1 hour), the virus inoculum is removed, and the cell monolayers are washed. Medium containing the various concentrations of the test compounds is added to the wells. Control wells with no drug (virus control) and no virus (cell control) are included.

-

Overlay and Incubation: After a short incubation period with the compound, the medium is removed, and an overlay medium is added to restrict the spread of the virus to adjacent cells, leading to the formation of discrete plaques. The plates are incubated for a period sufficient for plaque development (e.g., 2-5 days).

-

Plaque Visualization: The overlay is removed, and the cell monolayers are fixed with formalin and stained with crystal violet. The stain is taken up by living cells, leaving clear areas (plaques) where cells have been killed by the virus.

-

Data Analysis: The number of plaques in each well is counted. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

In Vivo Efficacy Evaluation: Rabbitpox Animal Model

Animal models are crucial for evaluating the in vivo efficacy of antiviral candidates, especially for diseases like smallpox where human efficacy trials are not feasible. The rabbitpox virus infection in New Zealand White rabbits is a well-established surrogate model for smallpox.[23][24][25][26][27]

Materials:

-

New Zealand White rabbits

-

Rabbitpox virus stock

-

Brinthis compound formulation for oral administration

-

Placebo control

-

Equipment for clinical monitoring (e.g., thermometers, scales)

-

Materials for sample collection (e.g., blood collection tubes)

Procedure:

-

Animal Acclimation and Baseline Measurements: Animals are acclimated to the facility, and baseline clinical parameters (e.g., weight, temperature) are recorded.

-

Viral Challenge: Animals are challenged with a lethal dose of rabbitpox virus via an appropriate route (e.g., intradermal or intranasal).

-

Treatment Administration: At a predetermined time post-infection (e.g., upon the appearance of clinical signs such as fever or lesions), animals are randomized to receive either Brinthis compound or a placebo. The drug is typically administered orally at a specified dose and frequency.

-

Clinical Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss, fever, lesion development, and mortality.

-

Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints may include reduction in viral load in various tissues (measured by qPCR or plaque assay) and amelioration of clinical signs.

-

Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis) to determine the efficacy of the treatment compared to the placebo.

Quantification of Intracellular Metabolites: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug and metabolite concentrations in biological matrices, including intracellular compartments.[28][29][30][31][32]

Materials:

-

Cell cultures treated with Brinthis compound

-

Internal standards (stable isotope-labeled versions of the analytes)

-

Reagents for cell lysis and protein precipitation (e.g., methanol, acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., C18 for Brinthis compound, anion exchange for this compound diphosphate)

-

Solvents for mobile phases

Procedure:

-

Sample Preparation: After treatment with Brinthis compound, cells are harvested and washed to remove extracellular drug. The cells are then lysed, and an internal standard is added. Proteins are precipitated using a cold organic solvent.

-

Extraction: The sample is centrifuged, and the supernatant containing the analytes is collected and dried.

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analytes are separated on the chromatographic column and then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analytes.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows in the development of Brinthis compound.

Signaling Pathway: Mechanism of Action of Brinthis compound

Caption: Intracellular activation and mechanism of action of Brinthis compound.

Experimental Workflow: Antiviral Prodrug Development

Caption: A generalized workflow for the development of an antiviral prodrug.

Conclusion

The development of Brinthis compound from its parent compound, this compound, serves as a paradigm for successful prodrug design in antiviral therapy. By rationally addressing the pharmacokinetic and safety limitations of this compound, researchers were able to create a more potent, orally bioavailable, and less toxic therapeutic agent. The comprehensive in vitro and in vivo studies, culminating in rigorous clinical trials, have validated this approach and provided a critical medical countermeasure for smallpox and a promising treatment for other dsDNA viral infections. This technical guide has provided an in-depth look at the data, methodologies, and strategic thinking that underpinned this important advancement in antiviral drug development.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. binasss.sa.cr [binasss.sa.cr]

- 3. Clinical pharmacokinetics of this compound in human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Safety of Intravenous this compound for Life-Threatening Viral Infections in Pediatric Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Brinthis compound - Wikipedia [en.wikipedia.org]

- 8. Oral Brinthis compound Therapy for Monkeypox Outbreak: A Focused Review on the Therapeutic Potential, Clinical Studies, Patent Literature, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brinthis compound Monograph for Professionals - Drugs.com [drugs.com]

- 10. jglobalbiosecurity.com [jglobalbiosecurity.com]

- 11. In Vitro Efficacy of Brinthis compound against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer this compound Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of the Antiviral Activities of Alkoxyalkyl and Alkyl Esters of this compound against Human and Murine Cytomegalovirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tembexa (brinthis compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]